molecular formula C8H4BrNO4S B13680835 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide

3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B13680835
M. Wt: 290.09 g/mol
InChI Key: NXIYKQYFIWBBJW-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide (CAS: 250736-42-6; Molecular Formula: C₈H₅BrO₃S) is a halogenated and nitro-substituted derivative of the benzo[b]thiophene 1,1-dioxide scaffold. The compound features a bromine atom at position 3 and a nitro group at position 5 on the fused aromatic system. The 1,1-dioxide moiety (sulfone group) imparts electron-withdrawing characteristics, enhancing stability and modulating reactivity .

Key properties include:

  • Molecular Weight: 261.096 g/mol .
  • Synthesis: Reported via routes yielding up to 46% efficiency, though optimization is ongoing .
  • Reactivity: The bromine substituent may act as a leaving group, while the nitro group enables further functionalization (e.g., reduction to amines) .

Properties

Molecular Formula

C8H4BrNO4S

Molecular Weight

290.09 g/mol

IUPAC Name

3-bromo-5-nitro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C8H4BrNO4S/c9-7-4-15(13,14)8-2-1-5(10(11)12)3-6(7)8/h1-4H

InChI Key

NXIYKQYFIWBBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2(=O)=O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound generally involves three main stages:

The oxidation step introduces the sulfone group (1,1-dioxide) on the thiophene sulfur, which significantly influences the electronic properties and regioselectivity of subsequent electrophilic aromatic substitution reactions.

Oxidation of Benzo[b]thiophene to Benzo[b]thiophene 1,1-dioxide

The oxidation is typically performed using peracid oxidants such as meta-chloroperoxybenzoic acid (mCPBA) or 3-chloroperoxybenzoic acid in an organic solvent like dichloromethane (CH2Cl2).

Typical procedure:

Step Reagents & Conditions Notes
Starting material Benzo[b]thiophene (10.00 g, 74.52 mmol) Pure heterocycle
Oxidant mCPBA (32.15 g, 186.29 mmol, ~2.5 equiv) Added portionwise at -15 °C
Solvent Dichloromethane (200 mL) Maintains low temperature
Reaction Stir at -15 °C for 5 min, then reflux at 40 °C for 1.5 h Complete oxidation confirmed by TLC
Workup Wash with saturated Na2SO3/Water, Na2CO3/Water, and brine Removes residual oxidant and acidic impurities
Yield High, typically quantitative oxidation to benzo[b]thiophene 1,1-dioxide No mono-oxidized byproducts detected

This oxidation step is well-documented and provides a clean conversion to the dioxide form, which is crucial for the regioselectivity of subsequent nitration and bromination.

Regioselective Nitration and Bromination

The nitration of benzo[b]thiophene 1,1-dioxide is regioselective, favoring substitution at the 5-position (benzene ring adjacent to the thiophene sulfur dioxide). Bromination typically targets the 3-position on the thiophene ring.

Nitration conditions:

Step Reagents & Conditions Outcome
Starting material Benzo[b]thiophene 1,1-dioxide Prepared as above
Nitrating agent Mixture of HNO3 / H2SO4 Classic nitration mixture
Temperature Controlled to avoid overreaction Regioselective substitution at C5
Reaction monitoring Thin-layer chromatography (TLC) Formation of 5-nitro derivative only
Yield High, with minimal regioisomer formation Confirmed by spectral analysis

Bromination conditions:

In some procedures, bromination is performed prior to nitration or vice versa, depending on the desired substitution pattern. For 3-bromo substitution, electrophilic bromination of benzo[b]thiophene or its derivatives is conducted using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Example from literature:

  • 3-Bromobenzo[b]thiophene was prepared using palladium-catalyzed methods with yields up to 85%.
  • Nitration of 3-bromobenzo[b]thiophene in acetic anhydride with fuming nitric acid at low temperature (5-10 °C) afforded 3-bromo-5-nitrobenzo[b]thiophene derivatives.

Integrated Synthetic Route for this compound

A representative synthetic route involves:

Catalytic and Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) have been employed to introduce the bromo substituent or to further functionalize the molecule.

Example catalytic system:

Catalyst Ligand Base Solvent Temperature Yield
PdCl2(dppf) or Pd(PPh3)4 1,1'-bis(diphenylphosphino)ferrocene or triphenylphosphine NaBH4 or K2CO3 THF, toluene, ethanol-water mixture 25 °C to reflux 64-85%

These methods allow for selective halogenation and functional group transformations under mild conditions with good yields.

Summary Table of Key Preparation Steps

Step Reaction Reagents/Conditions Yield (%) Notes
1 Oxidation of benzo[b]thiophene to dioxide mCPBA, CH2Cl2, -15 °C to reflux 40 °C, 1.5 h Quantitative Clean oxidation, no mono-oxidation
2 Bromination at 3-position Br2 or Pd-catalyzed cross-coupling, inert atmosphere 64-85 Pd catalysts improve selectivity
3 Nitration at 5-position HNO3/H2SO4, low temp (5-10 °C) High Regioselective, no other isomers
4 Purification Column chromatography, recrystallization - Silica gel, solvents like dichloromethane/petroleum ether

Research Findings and Notes

  • The oxidation step is crucial to direct the electrophilic substitution regioselectively to the benzene ring fused to the thiophene dioxide.
  • The bromination and nitration sequence can be adapted depending on the desired substitution pattern; however, nitration after oxidation is well-established for 5-nitro substitution.
  • Catalytic palladium cross-coupling methods enhance the efficiency and selectivity of bromination and further functionalization.
  • Purification typically involves silica gel chromatography with solvent gradients to isolate the pure this compound.
  • Yields reported vary from 64% to 85% depending on the exact conditions and scale.
  • The compound is typically characterized by NMR, LC-MS, and melting point analysis to confirm structure and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions. Reactions with amines, such as aniline derivatives, proceed via base-catalyzed pathways. For example:

  • Reaction with Aniline :
    In benzene at 25°C, 3-bromo-5-nitrobenzo[b]thiophene 1,1-dioxide reacts with aniline in the presence of triethylamine (Et₃N) or potassium carbonate (K₂CO₃). The reaction yields two isomers:

    • 3-Amino-5-nitrobenzo[b]thiophene 1,1-dioxide (expected product).

    • 5-Amino-3-nitrobenzo[b]thiophene 1,1-dioxide (unexpected product via nitro group migration).

    The product ratio depends on:

    • Base strength : Et₃N favors the unexpected isomer (4:1 ratio).

    • Solvent polarity : Polar solvents stabilize the anionic intermediate, enhancing migration .

Table 1: Product Distribution in Aniline Substitution

BaseSolventExpected:Unexpected Ratio
Et₃NBenzene1:4
K₂CO₃DMF3:1

Mechanism :

  • Deprotonation of the nucleophile by the base.

  • Formation of an anionic σ-complex intermediate (stabilized by sulfone groups).

  • Nitro group migration via a three-membered transition state, leading to isomerization .

Electrophilic Substitution

The electron-withdrawing nitro (-NO₂) and sulfone (-SO₂) groups deactivate the aromatic ring, directing electrophiles to specific positions:

  • Nitration : Further nitration occurs at position 2 (ortho to the sulfone group), confirmed by desulfurization studies .

  • Halogenation : Bromination with N-bromosuccinimide (NBS) under ultrasonic irradiation selectively targets position 4 (meta to nitro) .

Table 2: Electrophilic Substitution Positions

ReactionElectrophilePosition AttackedDirecting Group Influence
NitrationNO₂⁺2Sulfone (-SO₂) meta-directing
BrominationBr⁺4Nitro (-NO₂) meta-directing

Base-Catalyzed Rearrangements

In strongly basic conditions, the compound undergoes structural rearrangements. For example:

  • Nitro Migration : Base-catalyzed reactions (e.g., with KOH/EtOH) induce nitro group migration from position 5 to 4, forming 3-bromo-4-nitrobenzo[b]thiophene 1,1-dioxide. This is attributed to the stabilization of negative charge density on the sulfone oxygen during intermediate formation .

Kinetic Data :

  • Rate constants (k) for rearrangement in benzene:
    kobs=1.2×103s1k_{\text{obs}} = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C .

Reduction and Desulfurization

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 3-bromo-5-aminobenzo[b]thiophene 1,1-dioxide. Subsequent desulfurization with Raney nickel produces substituted benzene derivatives :

C8H4BrNO4SH2/Pd-CC8H6BrN2O2SRaney NiC7H6BrNO2\text{C}_8\text{H}_4\text{BrNO}_4\text{S} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_8\text{H}_6\text{BrN}_2\text{O}_2\text{S} \xrightarrow{\text{Raney Ni}} \text{C}_7\text{H}_6\text{BrNO}_2

Comparative Reactivity with Analogues

The unique reactivity of this compound is highlighted by comparisons:

Table 3: Reactivity Comparison with Structural Analogues

CompoundKey ReactionOutcome Difference
3-Bromo-2-nitrobenzo[b]thiopheneAniline substitutionNo sulfone stabilization; lower isomer ratio
Benzo[b]thiophene 1,1-dioxideElectrophilic nitrationNitration at position 3 (vs. 2)

Scientific Research Applications

3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, where it disrupts the activity of kinases involved in cell signaling pathways . The compound’s nitro and bromo groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects on Stability and Reactivity
  • 3-Bromo Substitution: Bromine at position 3 stabilizes the thiophene 1,1-dioxide core, preventing cyclodimerization—a common issue in monosubstituted analogs . This contrasts with unsubstituted thiophene 1,1-dioxides, which are prone to dimerization .
  • 5-Nitro Group : The nitro group at position 5 is strongly electron-withdrawing, altering electronic properties compared to derivatives like 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic) . Positional differences (5 vs. 6) influence steric and electronic interactions in biological targets .
  • Core Modifications : Unlike 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives (CBT) , which feature a carbonyl group at position 2 for enhanced STAT3 inhibition, the bromo-nitro substitution in this compound may prioritize electrophilic substitution or cross-coupling reactions .
STAT3 Inhibition
  • Stattic (6-nitro derivative) : A potent STAT3 inhibitor (IC₅₀ ~5.1 µM) with off-target effects due to redox activity . The 5-nitro substitution in 3-bromo-5-nitrobenzo[b]thiophene 1,1-dioxide may reduce off-target interactions by altering electron distribution.
  • CBT Derivatives : 2-Carbonyl derivatives exhibit higher antiproliferative activity (IC₅₀ <1 µM in some cancer lines) via STAT3 pathway inhibition, suggesting that substitution at position 2 is critical for binding .
Antiproliferative Effects
  • Ether-Modified Analogs : Introducing ether groups at the double bond reduces antiproliferative activity (e.g., compound 14 in , IC₅₀ >10 µM), underscoring the importance of the unmodified 1,1-dioxide motif .

Reactivity in Chemical Transformations

  • C–H Functionalization : The bromine substituent may direct palladium-catalyzed oxidative olefination at position 2 or 3, similar to styrene couplings observed in 3-phenylbenzo[b]thiophene 1,1-dioxide (yields up to 99%) .
  • Dehalogenation-Aromatization : Bromine could participate in dehalogenation pathways, akin to chloride in thiophene 1,1-dioxides, enabling aromatization via carbene intermediates .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Molecular Weight Key Substituents
This compound N/A N/A 261.09 Br (3), NO₂ (5)
5-Bromo-6-methylbenzo[b]thiophene 1,1-dioxide 425 (Predicted) 1.717 (Predicted) 259.12 Br (5), CH₃ (6)
Stattic (6-nitro derivative) N/A N/A 245.09 NO₂ (6)

Biological Activity

3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C7H4BrN2O2S
Molecular Weight 251.08 g/mol
IUPAC Name This compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. This compound has shown potential in the following areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits inhibitory effects against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary research has shown that it may inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on different cancer cell lines. The findings suggest that it can induce apoptosis in breast cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Enzyme Inhibition

Research has shown that this compound can inhibit COX enzymes. The inhibition was measured using enzyme assays that quantified the production of prostaglandins, revealing a dose-dependent response.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Case Study on Antimicrobial Activity :
    • Researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL.
  • Case Study on Anticancer Effects :
    • A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70%) after 48 hours, indicating strong anticancer potential.
  • Case Study on COX Inhibition :
    • An experiment measuring COX-2 inhibition showed that the compound reduced enzyme activity by approximately 50% at a concentration of 25 µM, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce bromo and nitro substituents onto the benzo[b]thiophene 1,1-dioxide scaffold?

  • Methodological Answer : Bromination and nitration are achieved through regioselective electrophilic aromatic substitution. For example, nitration of benzo[b]thiophene 1,1-dioxide derivatives is performed using nitric acid in sulfuric acid, yielding nitro-substituted intermediates (e.g., 6-nitrobenzo[b]thiophene 1,1-dioxide) . Bromination can occur via controlled halogenation reactions, with regioselectivity influenced by directing groups or steric effects. In one approach, 3-bromo derivatives are synthesized by treating intermediates with bromine in acetic acid, followed by deprotection or elimination steps .

Q. Which spectroscopic techniques are critical for characterizing 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm regiochemistry. For example, NOE (Nuclear Overhauser Effect) experiments distinguish between isomers (e.g., 5-bromo vs. 6-bromo derivatives) by analyzing spatial proximity of hydrogens .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weights and isotopic patterns.
  • X-ray Crystallography : Resolves ambiguous structural assignments, particularly for dimerization products or cycloadducts .

Advanced Research Questions

Q. How do molecular docking studies inform the design of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives as STAT3 inhibitors?

  • Methodological Answer : Docking simulations (e.g., using PDB 1BG1) predict interactions between the BTP scaffold and the STAT3 SH2 domain. Key binding sites include:

  • The pTyr705 pocket (polar interactions).
  • The hydrophobic side pocket (accommodating aromatic/aliphatic moieties).
  • The Leu706 site (influencing selectivity).
    Derivatives with 2-carbonyl linkers (amide, ester) show enhanced binding due to hydrogen bonding and van der Waals interactions. For instance, compound 65 (IC50_{50} = 0.70–2.81 μM across cancer cell lines) was optimized by introducing flexible groups to improve potency .

Q. What experimental approaches are used to evaluate the role of reactive oxygen species (ROS) induction in the anticancer activity of benzo[b]thiophene 1,1-dioxide derivatives?

  • Methodological Answer :

  • ROS Assays : Flow cytometry with fluorescent probes (e.g., DCFH-DA) quantifies intracellular ROS levels. STAT3 inhibitors like CBT derivatives induce ROS, triggering apoptosis in MDA-MB-231 and DU145 cells .
  • Mechanistic Validation : ROS scavengers (e.g., N-acetylcysteine) are used to confirm ROS-dependent cytotoxicity. Reduced apoptosis in scavenger-treated cells confirms ROS as a key mediator .

Q. How does the stereoelectronic profile of benzo[b]thiophene 1,1-dioxide influence its reactivity in Diels-Alder cycloadditions?

  • Methodological Answer : The 1,1-dioxide group increases electron-deficiency, enhancing diene reactivity. Semiempirical AM1 calculations predict activation barriers for cycloadditions with dienophiles like benzoquinone. Retro-cycloaddition (SO2_2 extrusion) is minimized by stabilizing the adduct through substituent effects (e.g., electron-withdrawing nitro groups) .

Q. What strategies mitigate synthetic challenges in dimerization reactions of halogenated thiophene 1,1-dioxides?

  • Methodological Answer :

  • Regioselective Dimerization : 3,5-Dibromo-2-methylthiophene 1,1-dioxide dimerizes under reflux in t-butyl alcohol, yielding para-oriented products (e.g., 5-bromo-2,7-dimethylbenzo[b]thiophene 1,1-dioxide). Steric hindrance from substituents (e.g., phenyl groups) prevents undesired isomers .
  • Protection-Deprotection : Trimethylsilyl groups stabilize intermediates during oxidation, improving yields (e.g., 85% yield for 3-bromo-5-methyl-2-trimethylsilylthiophene 1,1-dioxide) .

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